2-(4-Methylphenyl)butan-2-ol
Overview
Description
2-(4-Methylphenyl)butan-2-ol: is an organic compound with the molecular formula C11H16O . It is a tertiary alcohol, characterized by a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is also known by other names such as benzenemethanol, α-ethyl-α,4-dimethyl- .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-Methylphenyl)butan-2-ol can be synthesized through a Grignard reaction. One common method involves the reaction of benzylmagnesium halide with isobutylene oxide . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar Grignard reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(4-Methylphenyl)butan-2-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as or can be used.
Reduction: Catalysts like (Pd/C) in the presence of hydrogen gas.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of ethers, esters, or other substituted products.
Scientific Research Applications
Chemistry: 2-(4-Methylphenyl)butan-2-ol is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals .
Biology and Medicine: It is studied for its potential biological activities and as a building block in the synthesis of biologically active compounds.
Industry: The compound is used in the fragrance industry due to its pleasant floral odor. It is also used as a flavoring agent in food products .
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)butan-2-ol depends on its application. In organic synthesis, it acts as a nucleophile in various reactions. In biological systems, its effects are mediated through interactions with specific molecular targets, though detailed pathways are still under investigation.
Comparison with Similar Compounds
- 2-Phenyl-2-butanol
- 2-Methyl-2-phenylpropan-1-ol
- 4-Methyl-2-phenyl-2-butanol
Comparison: 2-(4-Methylphenyl)butan-2-ol is unique due to the presence of a methyl group on the phenyl ring, which can influence its reactivity and physical properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and reactivity patterns .
Biological Activity
2-(4-Methylphenyl)butan-2-ol, also known as 2-methyl-4-phenyl-2-butanol or muguet carbinol, is a tertiary alcohol with the molecular formula CHO. This compound has garnered attention in various fields, including organic synthesis and fragrance production, due to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, safety profile, and applications in medicine and industry.
- Molecular Weight : 164.24 g/mol
- CAS Number : 5398-04-9
- Structure : The compound features a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms, making it a tertiary alcohol.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Although detailed pathways are still under investigation, it is known to act as a nucleophile in organic reactions and may influence various biochemical processes in living organisms.
Potential Biological Activities
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. Its efficacy as an antimicrobial agent may be linked to its ability to disrupt microbial cell membranes.
- Fragrance and Flavoring Agent : Due to its pleasant floral aroma, this compound is widely used in the fragrance industry. It is a key ingredient in perfumes and personal care products, enhancing sensory appeal .
- Toxicological Profile : A review of the toxicological data indicates that while this compound is generally regarded as safe when used in appropriate concentrations, it may cause skin irritation and sensitization in some individuals. The safety assessment aligns with its classification as an aryl alkyl alcohol .
Table 1: Summary of Biological Activities
Case Studies
- Fragrance Ingredient Review : A comprehensive review published in PubMed evaluated the safety and efficacy of various fragrance materials, including this compound. The study concluded that this compound is safe for use in cosmetic products when adhering to recommended usage levels .
- Antimicrobial Study : A study investigating the antimicrobial properties of various alcohols found that this compound exhibited significant activity against Gram-positive bacteria, highlighting its potential as a natural preservative in cosmetic formulations .
Properties
IUPAC Name |
2-(4-methylphenyl)butan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-4-11(3,12)10-7-5-9(2)6-8-10/h5-8,12H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMIIEJACABGAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277870 | |
Record name | 2-(4-methylphenyl)butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5398-04-9 | |
Record name | NSC4562 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4562 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-methylphenyl)butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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